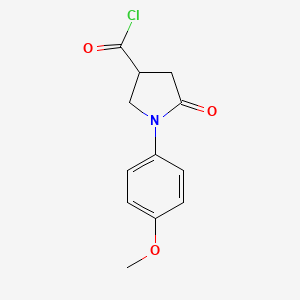

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride

Descripción general

Descripción

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride is an organic compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carbonyl chloride functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or acidic conditions.

Reduction: Strong reducing agents like LiAlH₄ are used under anhydrous conditions.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acid: Resulting from hydrolysis.

Alcohol: Produced via reduction of the carbonyl group.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves the following steps:

- Starting Material: 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

- Reagent: Thionyl chloride (SOCl₂).

- Reaction Conditions: The reaction is conducted under reflux conditions to facilitate the conversion of the carboxylic acid to the acyl chloride.

This method is efficient and yields high-purity products suitable for research applications.

Industrial Production

In industrial settings, the production process mirrors laboratory methods but is scaled up using automated systems for precise control over reaction conditions. This ensures consistent quality and yield, crucial for commercial applications.

Applications in Scientific Research

This compound has diverse applications across various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a building block in the synthesis of complex organic molecules, facilitating various chemical transformations.

Biology

- Biological Activity Investigation: Researchers are exploring its interactions with biomolecules, potentially leading to novel biological insights or therapeutic applications.

Medicine

- Drug Development: The compound is being studied for its therapeutic properties, acting as a precursor in the design of new pharmaceuticals targeting specific diseases.

Industry

- Specialty Chemicals Production: Used in manufacturing specialty chemicals and materials, highlighting its versatility beyond academic research.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research highlights several key findings:

- Synthetic Pathways: Studies illustrate various synthetic pathways utilizing this compound as an intermediate, showcasing its role in developing complex molecular architectures.

- Biological Evaluations: Preliminary evaluations indicate potential biological activities that warrant further investigation for therapeutic applications.

- Industrial Utilization: Reports from chemical manufacturers emphasize its importance in producing specialty chemicals, underscoring practical applications beyond laboratory settings.

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: Shares the methoxyphenyl group but differs in the heterocyclic ring structure.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amine functionality.

Uniqueness

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride is unique due to its combination of a pyrrolidine ring and a carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and exploring new chemical transformations.

Actividad Biológica

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its role as an inhibitor of the BACE-1 enzyme, which is crucial in the pathogenesis of Alzheimer's disease.

Chemical Structure and Properties

The structure of this compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carbonyl chloride functional group. This configuration contributes to its electrophilic nature, making it reactive towards nucleophiles, which is essential for its biological interactions.

Inhibition of BACE-1 Enzyme

Recent studies have highlighted the compound's inhibitory effects on the BACE-1 enzyme, which is responsible for the cleavage of amyloid precursor protein (APP) leading to the formation of amyloid-beta peptides. These peptides aggregate to form plaques in the brains of Alzheimer's patients. The inhibition of BACE-1 is thus a promising therapeutic approach for Alzheimer's disease.

- Potency : The compound exhibits sub-micromolar activity against BACE-1, indicating strong potential as a therapeutic agent. This activity is attributed to the interactions between the methoxy group and specific amino acid residues in the enzyme's active site .

The mechanism by which this compound inhibits BACE-1 involves its electrophilic carbonyl chloride moiety, which can form covalent bonds with nucleophilic sites on the enzyme. This interaction effectively reduces the enzyme's ability to process APP, thereby decreasing amyloid-beta production .

Comparative Analysis with Related Compounds

A comparative analysis has been conducted with other derivatives of 5-oxopyrrolidines. The following table summarizes various compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Oxopyrrolidine-3-carboxylic Acid | Lacks methoxy substitution | Moderate BACE-1 inhibition |

| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid | Chlorine substitution instead of methoxy | Potentially similar activity |

| 2-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid | Different position of methoxy group | Varies in biological activity |

This table illustrates that while structural modifications can influence biological activity, the presence and position of substituents like methoxy groups are critical for enhancing inhibitory effects on BACE-1 .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study published in 2024 described an efficient synthetic route for producing various substituted 5-oxopyrrolidines, including this compound. The synthesized compounds were screened for BACE-1 inhibition, confirming their potential therapeutic applications in Alzheimer's disease .

- Toxicity Assessment : While demonstrating significant biological activity, it is important to note that this compound has been classified as harmful if swallowed and can cause skin irritation, necessitating careful handling during laboratory work and potential clinical applications.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKJANIUPSTLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.